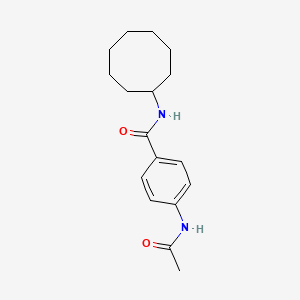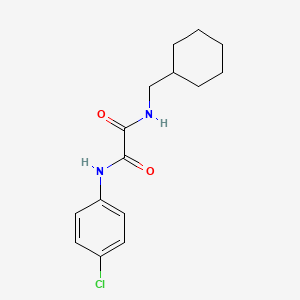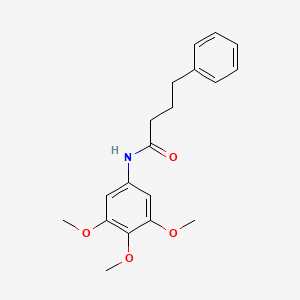![molecular formula C18H17BrN2O3 B4389312 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4389312.png)
3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
描述
3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BMB, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. BMB is a synthetic small molecule that has been shown to have a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes. In
科学研究应用
3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has a wide range of potential scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Finally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is able to exert its biological effects on cells.
Biochemical and Physiological Effects:
3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of various protein kinases, including AKT and ERK, which play a critical role in cell proliferation. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells, which could be useful in the treatment of cancer. Finally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to modulate gene expression by inhibiting the activity of histone deacetylases, which could have implications for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is its versatility and potential for use in a wide range of scientific research applications. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a synthetic small molecule, which means that it can be easily synthesized in large quantities and purified for use in experiments. However, there are also limitations to the use of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments. For example, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One potential area of research is the development of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide and its effects on various signaling pathways and enzymes. Finally, the development of new synthetic methods for the production of 3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide could make it more accessible for use in scientific research.
属性
IUPAC Name |
3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-5-3-4-13(12-14)17(22)20-16-7-2-1-6-15(16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDMKNAELMIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4389239.png)

![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)


![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389266.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4389273.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)
![N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4389303.png)
![methyl 5-methyl-4-oxo-3-(2-oxo-2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389310.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)
![ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4389333.png)